Tetrachlorophthalic acid

Description

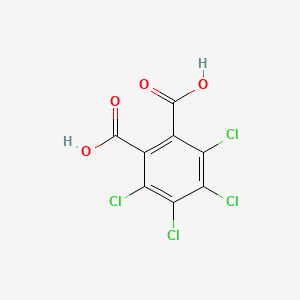

Structure

3D Structure

Properties

IUPAC Name |

3,4,5,6-tetrachlorophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHHYIOUKQNLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl4O4 | |

| Record name | TETRACHLOROPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060896 | |

| Record name | Tetrachlorophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrachlorophthalic acid is a colorless plates. (NTP, 1992) | |

| Record name | TETRACHLOROPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Sparingly soluble (NTP, 1992) | |

| Record name | TETRACHLOROPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

632-58-6, 110471-67-5 | |

| Record name | TETRACHLOROPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrachlorophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachlorophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalic acid, 3,4,5,6-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110471675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRACHLOROPHTHALIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrachlorophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachlorophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0ENH3M7X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

208 °F (NTP, 1992) | |

| Record name | TETRACHLOROPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Advanced Synthesis & Strategic Applications of Tetrachlorophthalic Acid

A Technical Guide for Process Chemists and Pharmaceutical Developers

Executive Summary

Tetrachlorophthalic acid (TCPA) and its anhydride derivative (TCPAA) are often categorized merely as reactive flame retardants.[1] However, in the context of modern drug development, they represent a critical scaffold for the synthesis of fluoroquinolone antibiotics. This guide moves beyond standard textbook definitions to analyze the industrial chlorination pathways that yield high-purity TCPA and details the downstream "Halex" transformation into 2,3,4,5-tetrafluorobenzoic acid—a vital pharmaceutical intermediate.

Part 1: Mechanistic Fundamentals

To optimize yield, one must understand the governing dynamics of the synthesis: Electrophilic Aromatic Substitution (EAS) driven by steric and electronic factors.

1.1 The Chlorination Barrier

Phthalic anhydride is deactivated towards EAS due to the electron-withdrawing carbonyl groups. Achieving tetrachloro-substitution requires forcing conditions.

-

Activation: The use of Lewis acid catalysts (FeCl₃, I₂) or iodine trichloride (ICl₃) is non-negotiable to generate the super-electrophile needed to overcome the ring's deactivation.

-

Steric Locking: The final chlorine additions (positions 3 and 6) are sterically hindered by the anhydride carbonyls. This necessitates high temperatures (>150°C) in the final stages to drive the reaction to completion.

1.2 Pathway Visualization

The following diagram illustrates the transformation from Phthalic Anhydride to TCPA and its subsequent hydrolysis.

Figure 1: Stepwise electrophilic chlorination and subsequent hydrolysis pathway.

Part 2: Industrial Synthesis Protocols

Two primary methods dominate the landscape: Solvent-Based (Chlorosulfonic Acid) and Melt Phase . The solvent-based approach is superior for pharmaceutical grades due to lower sublimation losses and higher purity.

2.1 The "Gold Standard": Chlorosulfonic Acid Method

This protocol yields TCPAA with >98% purity, minimizing the formation of hexachlorobenzene (HCB) byproducts.

Reagents & Stoichiometry:

-

Substrate: Phthalic Anhydride (1.0 equiv)[2]

-

Solvent: Chlorosulfonic Acid (ClSO₃H) (5-10 equiv) or Oleum (20-60% SO₃)

-

Reagent: Chlorine Gas (Cl₂) (Excess, typically 4.2 - 5.0 equiv)

-

Catalyst: Iodine (I₂) or Iodine Monochloride (ICl) (0.01 - 0.05 equiv)

Step-by-Step Protocol:

-

Dissolution: Charge the reactor with Chlorosulfonic acid. Add Phthalic Anhydride and Iodine catalyst.[1][2][3] Heat to 50-60°C until dissolved.

-

Initiation: Introduce Cl₂ gas slowly. The reaction is exothermic; control the rate to maintain temperature <70°C during the addition of the first 2 equivalents of chlorine.

-

Ramp: Once the di-chloro stage is reached (monitored via HPLC or specific gravity), gradually increase temperature to 130-150°C .

-

Completion: Maintain at 150-180°C while continuing Cl₂ flow. The high temperature is required to force chlorination at the sterically hindered 3,6-positions.

-

Degassing: Purge with nitrogen to remove residual HCl and Cl₂.

-

Isolation: Cool to room temperature. TCPAA precipitates. Filter and wash with concentrated H₂SO₄ followed by water (carefully) to remove sulfonated byproducts.

-

Hydrolysis (Optional): To obtain the acid form, boil the anhydride in water (100°C) until dissolution is complete, then cool to crystallize this compound.

Critical Control Point:

-

Safety: The reaction generates massive volumes of HCl gas. An efficient scrubber system is mandatory.

-

Moisture: The system must be dry. Water reacts with ClSO₃H to form H₂SO₄ and HCl, degrading the solvent power.

2.2 Comparative Analysis of Methods

| Feature | Chlorosulfonic Acid Method | Oleum (Fuming H2SO4) Method | Melt Phase Chlorination |

| Reaction Temp | 60°C → 160°C | 60°C → 180°C | 200°C → 270°C |

| Yield | High (>95%) | High (>90%) | Moderate (80-85%) |

| Purity | Excellent (>98%) | Good | Lower (Sublimation issues) |

| Byproducts | Minimal | Sulfonated impurities possible | Tars, Hexachlorobenzene |

| Suitability | Pharma Intermediates | Industrial Flame Retardants | Low-cost Additives |

Part 3: Pharmaceutical Application (The "Halex" Route)

For drug developers, TCPA is not the end product—it is the starting material for 2,3,4,5-Tetrafluorobenzoic Acid (TFBA) , a key scaffold for fluoroquinolone antibiotics (e.g., Lomefloxacin, Ofloxacin).

Direct fluorination of phthalic anhydride is chemically difficult. The industry uses the Imide-Halex route to bypass this limitation.

3.1 The Strategic Pathway

-

Imidization: Protects the anhydride and activates the ring.

-

Halex Reaction: Chlorine-Fluorine exchange using KF.

-

Hydrolysis & Decarboxylation: Yields the final fluorinated benzoic acid.[4]

Figure 2: The "Halex" route converting TCPA to high-value Pharma Intermediates.

3.2 Laboratory Protocol: Synthesis of Tetrafluorobenzoic Acid

Note: This protocol assumes possession of TCPAA.

Step 1: Imidization

-

Reactants: TCPAA (0.1 mol), Aniline (0.11 mol).

-

Solvent: Glacial Acetic Acid.

-

Procedure: Reflux for 1-2 hours. Cool to precipitate N-phenyl-tetrachlorophthalimide. Yield: ~98%.

Step 2: Halex Reaction (The Critical Step)

-

Reactants: Imide from Step 1 (0.05 mol), Potassium Fluoride (KF) (Spray-dried, 0.25 mol).

-

Solvent: Sulfolane or DMSO (Must be anhydrous).

-

Catalyst: Phase Transfer Catalyst (e.g., Tetraphenylphosphonium bromide) accelerates the reaction.

-

Procedure: Heat to 190-200°C for 5-8 hours under Nitrogen.

-

Mechanism: SNAr exchange of Cl for F. The electron-withdrawing imide group activates the ring positions.

Step 3: Hydrolysis & Decarboxylation

-

Procedure: Treat the fluorinated imide with 60% H₂SO₄ at reflux (130-140°C). The imide hydrolyzes to the di-acid, which spontaneously decarboxylates at this temperature to form 2,3,4,5-Tetrafluorobenzoic acid .

References

-

Industrial Chlorination Protocol: Process for purifying tetrachlorophthalic anhydride. (EP0632032A1). European Patent Office. Link

-

Kinetics of Hydrolysis: Andrés, G. O., et al. (2001). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. Journal of Organic Chemistry. Link

-

Pharma Intermediate Synthesis: Preparation of 2,3,4,5-Tetrafluorobenzoic Acid.[5][4][6] (CN1201779A). Google Patents. Link

-

Halex Reaction Mechanism: Process for producing tetrafluorophthalic acid. (CA1305722C). Canadian Intellectual Property Office. Link

-

Organic Syntheses Reference: Allen, C. F. H., et al. Tetrachlorophthalic Anhydride. Organic Syntheses, Coll.[2] Vol. 3, p.796 (1955). Link

Sources

Tetrachlorophthalic Acid: Molecular Architecture & Synthetic Utility

Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Development Scientists

Executive Summary: The Halogenated Scaffold

Tetrachlorophthalic acid (TCPA) and its dehydration product, tetrachlorophthalic anhydride (TCPA anhydride), represent a critical class of perhalogenated aromatic building blocks. Unlike their non-chlorinated parent (phthalic acid), the four chlorine substituents on the benzene ring induce profound electronic and steric effects, rendering the aromatic core electron-deficient and chemically robust.

This guide dissects the molecular structure, industrial synthesis, and downstream utility of TCPA, with a specific focus on its role as a "silent" scaffold in NMR spectroscopy and a precursor for high-performance fluorophores and fluoroquinolone antibiotics.

Molecular Architecture & Crystallography

Steric Crowding and Conformation

The steric bulk of four chlorine atoms creates significant "peri-strain" between the substituents and the carboxylic acid groups.

-

Crystal System: Monoclinic (Space group A2/a for the hemihydrate).

-

Conformation: To relieve steric repulsion between the ortho-chlorines and the carbonyl oxygens, the carboxylic acid groups twist out of the plane of the benzene ring. Dihedral angles are typically observed at ~68° and ~49° , preventing coplanarity and reducing conjugation compared to phthalic acid.

-

Halogen Bonding: The electron-withdrawing nature of the chlorine atoms creates "sigma-holes," facilitating intermolecular halogen bonding that stabilizes crystal packing in solid-state applications (e.g., MOFs).

The "Silent" Scaffold (NMR Signature)

A defining feature of TCPA is its lack of aromatic protons.

-

1H NMR: The spectrum is essentially "silent" in the aromatic region (no signals between 6.5–8.5 ppm). The only observable signals arise from the acidic protons (COOH) in aprotic polar solvents (e.g., DMSO-d6, broad singlet >10 ppm) or residual solvent/water peaks.

-

Utility: This makes TCPA an excellent internal standard or counter-ion for NMR studies of complex mixtures, as it does not obscure analyte signals in the aromatic region.

Synthesis & Industrial Production

The industrial synthesis of TCPA is almost exclusively performed via the chlorination of phthalic anhydride. The "Acid" form is typically generated via hydrolysis of the anhydride.

Protocol: Chlorosulfonic Acid Method

This method is preferred for its high yield and ability to manage the exotherm of chlorination.

Reagents: Phthalic Anhydride, Chlorosulfonic Acid (

-

Dissolution: Phthalic anhydride is dissolved in chlorosulfonic acid. The solvent acts as both a reaction medium and a dehydrating agent.

-

Catalysis: A catalytic amount of iodine is added. The iodine acts as a halogen carrier, forming electrophilic iodine-chlorine species.

-

Chlorination: Chlorine gas (

) is sparged through the mixture at elevated temperatures (60–170°C). -

Isolation: The product precipitates or is crystallized upon cooling.

-

Purification: Crude TCPA anhydride often contains hexachlorobenzene (HCB) or iodinated byproducts.[5] Purification is achieved via sublimation or recrystallization from chlorinated solvents.

Chemical Reactivity & Derivatization[6]

TCPA exhibits distinct reactivity patterns driven by its electron-deficient ring.

Anhydride Formation (Dehydration)

TCPA dehydrates readily to tetrachlorophthalic anhydride (MP: 255–257°C) upon heating above 100°C. This transformation is reversible in aqueous base.

Nucleophilic Aromatic Substitution ( )

Unlike phthalic acid, the perchlorinated ring is susceptible to nucleophilic attack, particularly at the 3,6-positions, allowing for fluoride exchange—a key step in drug synthesis.

Synthesis of Tetrachlorofluorescein (Rose Bengal Precursor)

One of the most valuable applications is the condensation with resorcinol to form tetrachlorofluorescein.

-

Reaction: TCPA Anhydride + 2 Resorcinol

Tetrachlorofluorescein. -

Mechanism: Friedel-Crafts acylation followed by cyclization. The resulting fluorophore is the scaffold for Rose Bengal (after further iodination), a vital dye in medical diagnostics and ophthalmology.

Applications in Drug Development & Materials

Antibiotic Synthesis: The 2,4,5-TFBA Pathway

TCPA is the raw material for 2,4,5-Trifluorobenzoic acid (2,4,5-TFBA) , a critical intermediate for fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin).

Pathway:

-

Imidization: TCPA Anhydride

Tetrachlorophthalimide. -

Fluorination (

): Reaction with KF in polar aprotic solvent (sulfolane) substitutes chlorines with fluorines. -

Hydrolysis/Decarboxylation: Yields 2,4,5-TFBA.

Metal-Organic Frameworks (MOFs)

The tetrachlorophthalate dianion serves as a rigid, angular ligand for MOFs.

-

Luminescence: Zn(II) and Cd(II) complexes of TCPA exhibit strong solid-state fluorescence, often blue-shifted compared to non-chlorinated analogs due to the heavy atom effect and altered pi-stacking.

-

Topology: The twisted carboxylate groups favor the formation of helical or wave-like coordination polymers rather than flat sheets.

Technical Data Summary

Table 1: Physicochemical Properties

| Property | Value | Notes |

| Formula | Acid Form | |

| MW | 303.91 g/mol | Acid Form |

| MW (Anhydride) | 285.90 g/mol | Commercial Form (CAS 117-08-8) |

| Melting Point | 255–257°C | Anhydride (Sublimes) |

| pKa | ~0.55 | Highly acidic due to -I effect of Cl |

| Solubility | Low in | Soluble in THF, DMF |

Table 2: Spectroscopic Signature

| Method | Characteristic Signal | Interpretation |

| 1H NMR | Silent (6.0–9.0 ppm) | Absence of aromatic protons. |

| 13C NMR | ~128–135 ppm (m) | Aromatic carbons split by Cl isotopes/coupling. |

| IR (Anhydride) | 1850 cm⁻¹ (w), 1770 cm⁻¹ (s) | Cyclic anhydride doublet (Sym/Asym stretch). |

| IR (Acid) | 1710 cm⁻¹ (broad) | Carboxylic acid C=O stretch.[6] |

Visualization of Workflows

Diagram 1: Synthesis & Fluorescent Probe Pathway

This workflow illustrates the conversion of Phthalic Anhydride to TCPA and its downstream conversion to the Tetrachlorofluorescein scaffold.

Caption: Synthetic route from Phthalic Anhydride to TCPA and subsequent derivatization to high-value fluorophores.

Diagram 2: The Antibiotic Intermediate Pathway (2,4,5-TFBA)

This diagram details the transformation of TCPA into the key fluoroquinolone precursor.

Caption: Industrial pathway for converting TCPA to 2,4,5-Trifluorobenzoic acid via nucleophilic aromatic substitution.

References

-

Crystal Structure & Properties: Ito, K. et al. "The Crystal and Molecular Structures of this compound Hemihydrate and Tetrabromophthalic Anhydride." Bulletin of the Chemical Society of Japan, Vol. 48, No. 11. Link

-

Industrial Synthesis: "Process for purifying tetrachlorophthalic anhydride." European Patent EP0632032B1.[5] Link

-

Fluorescent Probes: "Syntheses of fluorescein compounds with excess resorcinol as a solvent." US Patent 5637733A. Link

-

Drug Development (2,4,5-TFBA): "Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid." American Laboratory. Link

-

MOF Chemistry: Xiao, Z. et al. "Metal–organic hybrid materials built with tetrachlorophthalate acid and different N-donor coligands."[7] Journal of Solid State Chemistry, 2016.[7] Link[7]

Sources

- 1. chemistryconnected.com [chemistryconnected.com]

- 2. Recent Progress in the Development of Fluorescent Probes for Thiophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN1059335A - The synthetic method of tetrachlorophthalic anhydride - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrachlorophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorophthalic acid (TCPA) is a halogenated aromatic dicarboxylic acid with the chemical formula C₈H₂Cl₄O₄.[1] At room temperature, it presents as a white to off-white or colorless crystalline solid.[1][2] The presence of four chlorine atoms on the benzene ring significantly influences its chemical and physical properties, making it a compound of interest in various fields, including polymer chemistry and as an intermediate in the synthesis of dyes, pigments, and flame retardants.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for their determination and analysis.

Molecular Structure and Identification

A thorough understanding of the molecular structure is fundamental to comprehending the properties of this compound.

Caption: Workflow for Melting Point Determination.

Solubility

This compound is described as sparingly soluble in water. [1][2]This is expected due to the presence of the large, nonpolar tetrachlorobenzene ring, although the two carboxylic acid groups provide some capacity for hydrogen bonding with water. Its solubility is significantly better in polar organic solvents. While specific quantitative data for this compound is not readily available in the literature, studies on similar compounds like m-phthalic acid show that solubility in solvents like acetone and ethanol increases with temperature, indicating an endothermic dissolution process. [3]

This protocol is based on the principles of the OECD Guideline 105.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., methanol, ethanol, acetone, ethyl acetate) in a flask.

-

Seal the flask and place it in a constant temperature water bath shaker.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

Allow the solution to stand undisturbed at the same temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the clear supernatant.

-

Determine the concentration of this compound in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

-

Calculation:

-

Calculate the solubility in g/100 mL or other desired units based on the concentration and the volume of the aliquot.

-

-

Causality: The isothermal shake-flask method is a reliable way to determine equilibrium solubility. Reaching equilibrium is critical, and this is why a long agitation time is necessary. Using a validated analytical technique ensures accurate quantification of the dissolved solute.

Acidity (pKa)

The pKa is a measure of the acidity of a compound. As a dicarboxylic acid, this compound has two pKa values (pKa₁ and pKa₂). The predicted pKa₁ is approximately 0.55, indicating that it is a relatively strong acid. [4]The electron-withdrawing effect of the four chlorine atoms on the aromatic ring increases the acidity of the carboxylic acid groups compared to unsubstituted phthalic acid.

-

Solution Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility in pure water is too low).

-

Use a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Place the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Add the titrant (NaOH solution) in small, known increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot a graph of pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives pKa₁, and the second gives pKa₂.

-

-

Causality: The titration curve reveals the points at which half of the acidic protons have been neutralized by the base. At these half-equivalence points, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.

Chemical Properties and Reactivity

This compound exhibits the typical reactivity of a carboxylic acid, but its properties are modified by the presence of the four electron-withdrawing chlorine atoms.

Acidity and Salt Formation

As a dicarboxylic acid, it can donate two protons. It readily reacts with bases to form salts. [1]For example, with sodium hydroxide, it will form the monosodium and disodium salts of tetrachlorophthalate.

Esterification

This compound can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding mono- and di-esters. [5]The reaction is typically reversible and driven to completion by removing the water formed during the reaction.

Formation from Tetrachlorophthalic Anhydride

This compound can be synthesized by the hydrolysis of tetrachlorophthalic anhydride. [6][7]This reaction involves the nucleophilic attack of water on the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the dicarboxylic acid.

Caption: Synthesis of this compound.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2400 | Broad, Strong | O-H stretch of the carboxylic acid (hydrogen-bonded) |

| ~1700 | Strong | C=O stretch of the carboxylic acid |

| ~1600-1450 | Medium | C=C stretch of the aromatic ring |

| ~1300-1200 | Medium | C-O stretch of the carboxylic acid |

| ~900-600 | Strong | C-Cl stretch |

The most prominent feature of the IR spectrum of a carboxylic acid is the very broad O-H stretching band that typically spans from 3400 cm⁻¹ to 2400 cm⁻¹, often obscuring other signals in this region. This broadness is due to strong hydrogen bonding between the carboxylic acid molecules. The sharp, strong absorption around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) group. The presence of both of these bands is a strong indicator of a carboxylic acid functional group. The absorptions in the fingerprint region, particularly the C-Cl stretching bands, provide further evidence for the structure.

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

-

Pellet Formation:

-

Apply pressure (typically 8-10 tons) to the powder to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Causality: The KBr acts as an IR-transparent matrix, allowing the IR beam to pass through the sample with minimal interference. Proper grinding and pressing are essential to minimize light scattering and obtain a high-quality spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Due to the fully substituted benzene ring, the ¹H NMR spectrum of this compound is expected to be very simple, showing only a single, broad signal for the two acidic protons of the carboxylic acid groups. The chemical shift of this proton is typically in the range of 10-13 ppm and can be concentration and solvent dependent. The signal will disappear upon the addition of D₂O due to proton exchange.

The ¹³C NMR spectrum will provide more detailed structural information.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxylic Acid Carbonyl (C=O) | ~165-175 |

| Aromatic Carbons bonded to Chlorine (C-Cl) | ~130-140 |

| Aromatic Carbons bonded to Carboxylic Acids | ~135-145 |

Due to the symmetry of the molecule, only three unique carbon signals are expected in the proton-decoupled ¹³C NMR spectrum: one for the two equivalent carboxylic acid carbons, one for the two equivalent aromatic carbons attached to the carboxylic acid groups, and one for the four equivalent chlorine-substituted aromatic carbons. The carbonyl carbons will appear downfield (at a higher ppm value) due to the deshielding effect of the oxygen atoms. The aromatic carbons will appear in the typical aromatic region (120-150 ppm).

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transform, phase correction, baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to the reference standard.

-

Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.

-

-

Causality: The choice of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte signals. The magnetic field causes the nuclei to align, and radiofrequency pulses are used to excite them. The relaxation of these nuclei back to their ground state produces the NMR signal, which is dependent on the chemical environment of each nucleus.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of four chlorine atoms, this peak will be accompanied by a characteristic isotopic pattern (M+2, M+4, M+6, M+8) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45). [8]Further fragmentation may involve the loss of chlorine atoms and carbon monoxide.

Caption: Plausible Fragmentation Pathways of this compound.

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or as a solid for techniques like Electron Impact (EI).

-

-

Ionization:

-

Ionize the sample using the chosen method (e.g., EI, ESI).

-

-

Mass Analysis:

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Data Analysis:

-

Detect the ions and generate a mass spectrum.

-

Analyze the spectrum to determine the molecular weight and identify the fragmentation patterns.

-

-

Causality: The ionization method imparts energy to the molecule, causing it to ionize and, in many cases, fragment in a predictable manner. The mass analyzer then separates these fragments based on their mass, allowing for the reconstruction of the molecule's structure.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a fume hood. [9]It is known to cause skin and eye irritation. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. In case of spills, the solid material should be carefully collected and disposed of according to local regulations. [1]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with practical experimental protocols for their determination. A comprehensive understanding of these properties is essential for researchers and scientists working with this compound in various applications, from polymer science to the synthesis of fine chemicals. The provided methodologies and interpretations serve as a valuable resource for ensuring accurate and reliable characterization of this compound in a laboratory setting.

References

- Chen, J., et al. (2010). Solubilities of m-phthalic acid in acetone, ethanol and acetic ether.

- European Patent Office. (1971). DE1934174A1 - Tetrachlorophthalic anhydride manufacture- - ing process. Google Patents.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12442, this compound. Retrieved from [Link]

- Google Patents. (1995). CN1059335A - The synthetic method of tetrachlorophthalic anhydride.

- Li, F., et al. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

SpectraBase. (n.d.). Tetrachloro-phthalic acid, dipropyl ester. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Ethyl acetate. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of pure terephthalic acid and synthesized terephthalic acid. [Image]. Retrieved from [Link]

-

mzCloud. (n.d.). This compound. Retrieved from [Link]

-

A Plus Topper. (2022, September 14). To Study Esterification Reaction between Alcohol and Carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of o-Phthalic Acid in Methanol + Water and Methanol + Butyl Acetate from (295.87 to 359.75) K. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8857, Ethyl acetate. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of Ethanol and Temperature on Partition Coefficients of Ethyl Acetate, Isoamyl Acetate, and Isoamyl Alcohol: Instrumental and Predictive Investigation. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

-

Chemguide. (n.d.). The Mechanism for the Esterification Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69544, 3,4,5,6-Tetrafluorophthalic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. This compound | C8H2Cl4O4 | CID 12442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound(632-58-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. americanlaboratory.com [americanlaboratory.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Reactivity of Tetrachlorophthalic Acid and its Anhydride with Amines

Introduction: The Significance of the Tetrachlorophthaloyl Moiety

Tetrachlorophthalic acid, and more commonly, its cyclic anhydride, are highly valuable building blocks in synthetic chemistry. The presence of four electron-withdrawing chlorine atoms on the aromatic ring significantly enhances the electrophilicity of the carbonyl carbons, making these compounds exceptionally reactive towards nucleophiles. This heightened reactivity, combined with the rigid planar structure, makes them crucial precursors for the synthesis of high-performance polymers, flame retardants, pigments, and, importantly, pharmacologically active molecules.[1][2] N-substituted tetrachlorophthalimides, the primary products of the reaction with amines, have shown promise as organocatalysts, α-glucosidase inhibitors, and anti-inflammatory agents.[2][3][4]

This guide provides an in-depth exploration of the reaction between this compound/anhydride and amines. It moves beyond simple procedural descriptions to elucidate the underlying mechanisms, explain the causal relationships behind experimental choices, and provide actionable protocols for researchers in organic synthesis and drug development.

Core Reaction Mechanism: A Two-Stage Process

The reaction of tetrachlorophthalic anhydride with a primary or secondary amine is a classic example of nucleophilic acyl substitution, proceeding through a well-defined two-stage pathway. The electron-withdrawing effect of the four chlorine atoms makes the carbonyl carbons significantly more electrophilic than those in standard phthalic anhydride, leading to faster reaction rates.

Stage 1: Nucleophilic Addition-Elimination to form Tetrachlorophthalamic Acid

The reaction initiates with the lone pair of the amine nitrogen acting as a nucleophile, attacking one of the highly electrophilic carbonyl carbons of the tetrachlorophthalic anhydride ring. This is the rate-determining step of the initial ring-opening.[1] The attack forms an unstable, negatively charged tetrahedral intermediate. This intermediate rapidly collapses, leading to the opening of the five-membered anhydride ring to form the corresponding N-substituted tetrachlorophthalamic acid. This initial reaction is typically rapid and often exothermic.

Caption: Stage 1: Nucleophilic attack and ring-opening.

Stage 2: Cyclodehydration to form N-Substituted Tetrachlorophthalimide

The intermediate phthalamic acid can be isolated or, more commonly, converted directly to the final imide product through cyclodehydration (imidization). This step involves the removal of a molecule of water and requires energy input (heat) or chemical intervention. The carboxylic acid group is protonated (often by a solvent like acetic acid), making the carbonyl carbon more electrophilic. The amide nitrogen then performs an intramolecular nucleophilic attack on this activated carbonyl, forming another tetrahedral intermediate which subsequently eliminates water to yield the stable, five-membered imide ring.

Caption: Stage 2: Intramolecular cyclodehydration (Imidization).

Key Reaction Parameters and Experimental Choices

The success of the synthesis hinges on the careful selection of reactants and conditions. The "why" behind these choices is critical for optimizing yield, purity, and reaction time.

Choice of Electrophile: this compound vs. Anhydride

While the topic specifies the acid, in practice, tetrachlorophthalic anhydride is the overwhelmingly preferred starting material .[5]

-

Tetrachlorophthalic Anhydride: As a cyclic anhydride, it is an "activated" form of the diacid. The ring strain and the two electron-withdrawing carbonyl groups make it highly susceptible to nucleophilic attack. Reactions are generally faster, cleaner, and occur under milder conditions.

-

This compound: The free dicarboxylic acid is significantly less reactive. To react with an amine to form an imide, it requires much higher temperatures (often >180-200°C) to drive off two equivalents of water. This can lead to thermal decomposition and side products. For practical laboratory synthesis, using the free acid would typically involve an initial step to convert it to the anhydride in situ, for example, by heating with acetic anhydride.

The Nature of the Amine Nucleophile

The structure of the amine dictates its reactivity, influencing both reaction rate and steric considerations.

-

Aliphatic vs. Aromatic Amines: Aliphatic amines (e.g., benzylamine, hexylamine) are stronger bases and more potent nucleophiles than aromatic amines (e.g., aniline).[6][7] The lone pair on an aromatic amine is delocalized into the benzene ring, reducing its availability for nucleophilic attack. Consequently, reactions with aliphatic amines are typically faster and can be conducted at lower temperatures. Aromatic amines often require higher temperatures or longer reaction times to achieve comparable yields.

-

Steric Hindrance: Highly branched amines (e.g., tert-butylamine) can significantly slow down the initial nucleophilic attack due to steric hindrance around the nitrogen atom.[8] In some cases, bulky substituents can inhibit the final cyclization to the imide.

-

Primary vs. Secondary Amines: Both primary (R-NH₂) and secondary (R₂NH) amines will react with the anhydride to open the ring. However, only primary amines can proceed to form the neutral imide product. Secondary amines will form a zwitterionic or salt-like phthalamic acid derivative that cannot undergo the final dehydration step.

The Role of the Solvent

The solvent is not merely a medium but an active participant in the reaction, influencing solubility, stabilizing intermediates, and in some cases, acting as a catalyst.

-

Glacial Acetic Acid: This is a common and highly effective solvent for this reaction.[9] Its polarity helps dissolve the reactants and stabilize the charged tetrahedral intermediate.[9] Crucially, it acts as a catalyst for the dehydration step, protonating the carboxylic acid group and facilitating the loss of water. It also has a high boiling point (118°C), allowing for thermal imidization to be carried out conveniently.

-

Aprotic Polar Solvents (DMF, DMAc, NMP): Solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) are excellent for dissolving the reactants, particularly for polymer synthesis.[10] However, when imidization is the goal, they do not act as catalysts for dehydration. Thermal energy is the primary driver for cyclization in these solvents.

-

Azeotropic Solvents (Toluene, Xylene): For thermal imidization, adding a solvent like toluene or xylene can be highly effective. These solvents form an azeotrope with the water produced during cyclization. Using a Dean-Stark apparatus allows for the physical removal of water from the reaction, driving the equilibrium towards the imide product according to Le Châtelier's principle.

Imidization Method: Thermal vs. Chemical

Converting the intermediate phthalamic acid to the final imide is a critical step that can be accomplished in two primary ways.[11]

| Feature | Thermal Imidization | Chemical Imidization |

| Conditions | High temperature (typically 120-220°C).[12] | Low temperature (room temp. to 80°C).[13] |

| Reagents | Heat, often with an azeotroping solvent (e.g., Toluene). | A dehydrating agent (e.g., Acetic Anhydride) and a base catalyst (e.g., Triethylamine, Pyridine).[13] |

| Advantages | Simple procedure, no need to remove catalyst/reagents. | Milder conditions suitable for sensitive substrates; can lead to higher purity and less coloration.[11] |

| Disadvantages | High energy consumption; can cause side reactions or degradation in sensitive molecules. | Requires additional reagents that must be removed during workup; can be more expensive. |

| Best For | Simple, thermally stable molecules; driving reactions to completion via water removal. | Complex or thermally sensitive substrates; polymer synthesis where solution properties are critical. |

Validated Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating best practices for achieving high yield and purity.

Protocol 1: Synthesis of N-Benzyl-3,4,5,6-tetrachlorophthalimide via Thermal Imidization

This protocol details a robust method using a common aliphatic amine and thermal cyclization in acetic acid.

Workflow Diagram:

Sources

- 1. echemi.com [echemi.com]

- 2. byjus.com [byjus.com]

- 3. Tetrachlorophthalimides as Organocatalytic Acceptors for Electron Donor-Acceptor Complex Photoactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Tetrachlorophthalic anhydride | C8Cl4O3 | CID 8326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. gauthmath.com [gauthmath.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. daniuflex.com [daniuflex.com]

- 12. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications [mdpi.com]

- 13. dk.upce.cz [dk.upce.cz]

Technical Guide: Spectral Characterization of Tetrachlorophthalic Acid (TCPA)

Executive Summary

Tetrachlorophthalic acid (TCPA) is a fully halogenated derivative of phthalic acid, serving as a critical intermediate in the synthesis of xanthene dyes (e.g., Rose Bengal), flame retardants, and alkyd resins.

For researchers and drug development professionals, the characterization of TCPA presents unique challenges due to its high halogen content and symmetry. This guide provides a self-validating analytical framework, focusing on the Isotopic Fingerprint in Mass Spectrometry and the Symmetry-Derived Signals in

Structural Analysis & Symmetry

Understanding the symmetry of TCPA is the prerequisite for interpreting its spectral data.

-

Symmetry Group:

(Planar). -

Proton Environment: The benzene ring is fully substituted. There are no aromatic protons . The only protons present are the labile carboxylic acid protons.

-

Carbon Environment: Due to the plane of symmetry bisecting the C1-C2 and C4-C5 bonds, the 8 carbons resolve into only 4 unique signals in

NMR.

Mass Spectrometry (MS): The Isotopic Fingerprint

Mass spectrometry is the most definitive method for identifying TCPA due to the unique natural abundance of Chlorine isotopes (

Predicted Isotope Distribution (Calculated)

The following intensity ratios are derived from the Bernoulli distribution for a

| Ion Species | Composition ( | m/z (Nominal) | Relative Intensity (%) |

| M | 302 | 77.4% | |

| M+2 | 304 | 100.0% (Base Peak) | |

| M+4 | 306 | 48.5% | |

| M+6 | 308 | 10.5% | |

| M+8 | 310 | 0.8% |

Analyst Note: Unlike non-halogenated compounds, the "Base Peak" (100% intensity) for TCPA is often the M+2 ion (m/z 304), not the monoisotopic M ion (m/z 302).

Fragmentation Pathway

In Electron Ionization (EI), TCPA readily dehydrates to form Tetrachlorophthalic Anhydride (m/z ~284/286), followed by the loss of

Figure 1: Fragmentation logic distinguishing the intact acid from its anhydride dehydration product.

Infrared Spectroscopy (FT-IR)

IR is the critical tool for distinguishing TCPA from its most common impurity: Tetrachlorophthalic Anhydride . The anhydride forms spontaneously if the acid is dried too aggressively or stored improperly.

Diagnostic Peaks[1][2]

| Functional Group | Wavenumber ( | Spectral Feature |

| O-H Stretch | 3300–2500 | Broad, strong. Characteristic of carboxylic acid dimers. Absent in anhydride. |

| C=O Stretch (Acid) | 1730–1700 | Single, broad band. |

| C=O Stretch (Anhydride) | 1850 & 1780 | Sharp Doublet. If these peaks appear, the sample contains anhydride impurity. |

| C-Cl Stretch | 800–600 | Strong, multiple bands. |

| Aromatic Ring | 1600–1450 | Weak/Medium (often obscured by Cl substitution patterns). |

Protocol Tip: Use a KBr pellet or Nujol mull. ATR (Attenuated Total Reflectance) is acceptable but ensure the crystal pressure does not induce dehydration.

Nuclear Magnetic Resonance (NMR)[2][3][4][5][6][7][8][9]

NMR analysis of TCPA is counter-intuitive for junior scientists because the

NMR: The "Silent" Spectrum

-

Solvent: DMSO-

(Recommended due to solubility). -

Signals:

-

ppm (Broad Singlet): Carboxylic acid protons (

-

Aromatic Region (6.0 - 9.0 ppm): SILENT.

-

ppm (Broad Singlet): Carboxylic acid protons (

-

Utility: Use the proton spectrum only to quantify non-chlorinated impurities or residual solvents. If you see aromatic peaks, the chlorination is incomplete.

NMR: The 4-Signal Signature

Due to

| Carbon Environment | Approx. Shift ( | Assignment Logic |

| C=O | 164.0 – 166.0 | Carboxyl carbons (Deshielded). |

| C-1 / C-2 | 135.0 – 138.0 | Quaternary aromatic, ipso to COOH. |

| C-3 / C-6 | 128.0 – 130.0 | Quaternary aromatic, ortho to COOH. |

| C-4 / C-5 | 126.0 – 128.0 | Quaternary aromatic, meta to COOH. |

Note: Exact shifts vary by solvent (DMSO vs Acetone) and concentration.

Figure 2: Symmetry mapping showing how 8 carbons resolve into 4 distinct NMR signals.

Experimental Protocols (SOP)

Sample Preparation for NMR

-

Solvent Selection: TCPA is sparingly soluble in

. Use DMSO- -

Concentration: Prepare a ~20 mg/mL solution.

-

Filtration: Filter through a glass wool plug if the solution appears cloudy (undissolved anhydride may cause turbidity).

-

Reference: Calibrate to residual DMSO pentet (

2.50 ppm for

Purity Assessment Workflow

To validate a batch of TCPA for pharmaceutical or research use:

-

Run IR: Check 1800-1700 cm⁻¹ region.

-

Single band? Proceed.

-

Doublet? Recrystallize (Water/Ethanol) to hydrolyze anhydride.

-

-

Run MS (ESI-): Check m/z 302-310 cluster.

-

Match calculated ratios? Identity Confirmed.

-

-

Run

NMR: Check 6.0-9.0 ppm.-

Peaks present? Reject (Incomplete chlorination or starting material contamination).

-

References

-

National Institute of Standards and Technology (NIST). Tetrachlorophthalic anhydride Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12442, this compound.[Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

-

Scientific Instrument Services. Isotope Distribution Calculator. (Used for Cl4 abundance verification). [Link]

Sources

Technical Guide: Thermal Stability and Decomposition of Tetrachlorophthalic Acid

Executive Summary

Tetrachlorophthalic acid (TCPA) serves as a critical halogenated building block in the synthesis of high-performance polymers, dyes, and pharmaceutical intermediates, particularly fluorinated quinolone precursors. Understanding its thermal decomposition profile is essential for process safety and yield optimization.

Unlike simple carboxylic acids, TCPA exhibits a complex thermal profile dominated by dehydration-driven cyclization . The acid does not merely "melt" but undergoes a chemical transformation into tetrachlorophthalic anhydride (TCPA-A) at relatively low temperatures (

This guide provides a definitive technical analysis of these transitions, offering validated experimental protocols for their determination and explaining their impact on pharmaceutical synthesis.

Physicochemical Identity

The distinction between the acid and the anhydride is the most common source of error in thermal analysis data. The acid is the hydrated precursor; the anhydride is the stable thermal product.

Table 1: Comparative Physicochemical Profile

| Property | This compound (TCPA) | Tetrachlorophthalic Anhydride (TCPA-A) |

| CAS Registry Number | 632-58-6 | 117-08-8 |

| Molecular Formula | ||

| Molecular Weight | ||

| Physical State | Colorless crystalline plates | White needles or powder |

| Melting Point | ||

| Boiling Point | N/A (Converts to anhydride) | |

| Solubility | Sparingly soluble in water; soluble in alkalis | Reacts with water to reform acid |

Critical Insight: Do not interpret the

endotherm in Differential Scanning Calorimetry (DSC) as a simple phase change. It represents a chemical dehydration event ().

Thermal Decomposition Mechanism

The thermal degradation of TCPA occurs in three distinct stages. Understanding this cascade is vital for designing reaction parameters, particularly in solvent-free or high-temperature syntheses.

Stage 1: Dehydration-Cyclization ( )

Upon heating, the vicinal carboxylic acid groups undergo intramolecular condensation. This is the primary "decomposition" event for the acid.

-

Reaction:

-

Observation: Mass loss of

(theoretical water loss).

Stage 2: Anhydride Stability & Melting ( )

The resulting anhydride is thermally robust. It melts at

Stage 3: Sublimation & Oxidative Breakdown ( )

Approaching its boiling point (

Figure 1: Thermal transformation pathway of this compound.[2][3] Note the distinct dehydration step prior to the melting of the anhydride.

Experimental Protocol: Validating Thermal Stability

To accurately characterize a specific lot of TCPA (e.g., for raw material qualification), use the following coupled TGA-DSC protocol. This method distinguishes between adsorbed moisture and chemically bound water.

Equipment Requirements

-

Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT or Mettler Toledo TGA/DSC).

-

Purge Gas: Nitrogen (

) to prevent oxidative artifacts. -

Crucible: Alumina (

), open or with a pinhole lid (to allow water escape).

Step-by-Step Methodology

-

Sample Preparation:

-

Grind the TCPA sample to a fine powder to ensure uniform heat transfer.

-

Weigh

directly into the alumina crucible. -

Expert Tip: Do not compact the powder tightly; trapped water vapor can artificially broaden the dehydration peak.

-

-

Equilibration:

-

Hold at

for 5 minutes under

-

-

Ramp Phase:

-

Heat from

to

-

-

Data Analysis (The "Self-Validating" Check):

-

Region 1 (

): Any mass loss here is adsorbed moisture. If -

Region 2 (

): Look for a sharp endotherm in DSC coupled with a mass loss step in TGA.-

Calculation: Theoretical mass loss for dehydration is

. -

Validation: If the observed mass loss is significantly different (e.g.,

), the sample may contain impurities or excess solvent.

-

-

Region 3 (

): Look for a sharp endotherm (melting of the anhydride) with zero mass loss. This confirms the intermediate is stable.

-

Applications in Drug Development & Synthesis[4][5]

The thermal behavior of TCPA directly influences its utility in pharmaceutical manufacturing, particularly for fluorinated intermediates.

Synthesis of 2,4,5-Trifluorobenzoic Acid

TCPA is a key precursor for 2,4,5-trifluorobenzoic acid, a vital intermediate for quinolone antibiotics (e.g., ciprofloxacin derivatives).

-

Workflow: TCPA Anhydride

Imidation -

Thermal Implication: The initial reaction with amines (to form the imide) often requires heating. Since TCPA dehydrates at

, reactions run above this temperature effectively use the anhydride as the reactive species, even if the acid is charged. This generates water in situ, which must be removed (e.g., via Dean-Stark trap) to drive equilibrium.

Impurity Profiling

In drug substances derived from TCPA, residual chlorinated impurities are a major concern due to potential toxicity.

-

Thermal Risk: If reaction temperatures exceed

without adequate control, crude TCPA can degrade or sublime, altering stoichiometry. -

Analytical Marker: High-Performance Liquid Chromatography (HPLC) is preferred over GC for purity analysis of the acid, as the high injection port temperatures of GC will convert the acid to the anhydride, obscuring the true composition of the sample.

Figure 2: The role of TCPA's thermal dehydration in the synthesis of pharmaceutical intermediates.

References

-

CAS Common Chemistry. (n.d.).[4] this compound (CAS RN: 632-58-6).[4][5] American Chemical Society.[4] Retrieved January 31, 2026, from [Link]

-

American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved January 31, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). This compound - PubChem Compound Summary. PubChem.[5][6] Retrieved January 31, 2026, from [Link]

- Google Patents. (n.d.). Process for purifying tetrachlorophthalic anhydride (EP Patent).

Sources

- 1. DE1934174A1 - Tetrachlorophthalic anhydride manufacture- - ing process - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | C8H2Cl4O4 | CID 12442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetrachlorophthalic anhydride | C8Cl4O3 | CID 8326 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hydrolysis Kinetics of Tetrachlorophthalic Anhydride

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the hydrolysis kinetics of tetrachlorophthalic anhydride. While direct and extensive literature on the hydrolysis kinetics of this specific compound is limited, this guide synthesizes established principles from the well-studied hydrolysis of phthalic anhydride and outlines a robust experimental and analytical approach to thoroughly characterize this reaction. The insights and methodologies presented herein are designed to be self-validating and grounded in fundamental chemical kinetics.

Introduction: The Significance of Understanding Tetrachlorophthalic Anhydride Hydrolysis

Tetrachlorophthalic anhydride is a cyclic dicarboxylic anhydride featuring a phthalic anhydride core chlorinated at the 4, 5, 6, and 7 positions[1]. It serves as a crucial building block and cross-linking reagent in the synthesis of various materials[1]. In the context of drug development and formulation, understanding the hydrolysis kinetics of active pharmaceutical ingredients (APIs) and excipients is paramount for predicting shelf-life, ensuring product stability, and controlling degradation pathways. The hydrolysis of tetrachlorophthalic anhydride to tetrachlorophthalic acid represents a critical degradation pathway that can impact the efficacy and safety of formulations containing this moiety.

This guide will delve into the theoretical underpinnings of the hydrolysis reaction, provide detailed experimental protocols for its kinetic study, and discuss the analytical methodologies required for accurate monitoring.

Theoretical Framework: The Hydrolysis Mechanism and Influencing Factors

The hydrolysis of tetrachlorophthalic anhydride is expected to proceed via a mechanism analogous to that of phthalic anhydride, which involves the nucleophilic attack of water on one of the carbonyl carbons of the anhydride ring. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the dicarboxylic acid product, this compound.

Several factors are anticipated to influence the rate of this hydrolysis reaction:

-

pH: The rate of hydrolysis is expected to be significantly dependent on the pH of the medium. The reaction can be catalyzed by both acid and base. At neutral pH, water acts as the primary nucleophile. In acidic conditions, protonation of the carbonyl oxygen can enhance the electrophilicity of the carbonyl carbon, accelerating the attack by water. In basic conditions, the hydroxide ion, a much stronger nucleophile than water, will directly attack the carbonyl carbon, leading to a significant increase in the reaction rate.

-

Temperature: As with most chemical reactions, the rate of hydrolysis is expected to increase with temperature. The relationship between the rate constant and temperature can be described by the Arrhenius equation, allowing for the determination of the activation energy of the reaction.

-

Catalysts: The hydrolysis of anhydrides can be catalyzed by various species. For instance, studies on phthalic anhydride have shown that bases such as acetate, phosphate, and N-methyl imidazole can accelerate the reaction[2]. These catalysts can act as nucleophiles or general bases[2].

-

Solvent: The polarity and protic nature of the solvent can influence the stability of the reactants, transition states, and products, thereby affecting the reaction rate.

The presence of four electron-withdrawing chlorine atoms on the aromatic ring of tetrachlorophthalic anhydride is expected to significantly increase the electrophilicity of the carbonyl carbons compared to unsubstituted phthalic anhydride. This should render tetrachlorophthalic anhydride more susceptible to nucleophilic attack and, consequently, a faster rate of hydrolysis under similar conditions.

Experimental Design for Kinetic Investigation

A robust experimental design is crucial for obtaining reliable kinetic data. The following sections outline a comprehensive approach to studying the hydrolysis kinetics of tetrachlorophthalic anhydride.

Materials and Reagents

-

Tetrachlorophthalic anhydride (high purity)

-

Deionized water (HPLC grade)

-

Buffer solutions of various pH values (e.g., phosphate, acetate, borate)

-

Acetonitrile (HPLC grade)

-

Hydrochloric acid and Sodium hydroxide (for pH adjustment)

-

This compound (as an analytical standard)

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the kinetic study.

Caption: Experimental workflow for the kinetic study of tetrachlorophthalic anhydride hydrolysis.

Detailed Experimental Protocol

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with known pH values and ionic strength.

-

Prepare a stock solution of tetrachlorophthalic anhydride in a suitable organic solvent that is miscible with water, such as acetonitrile. The concentration should be chosen to be high enough to allow for dilution in the reaction mixture.

-

Prepare a stock solution of this compound in the mobile phase to be used for HPLC analysis, to serve as an analytical standard.

-

-

Kinetic Run:

-

Place a known volume of the desired buffer solution into a thermostatted reaction vessel equipped with a magnetic stirrer. Allow the temperature to equilibrate.

-

Initiate the reaction by adding a small, known volume of the tetrachlorophthalic anhydride stock solution to the buffer solution with vigorous stirring. Start a timer immediately.

-

At regular time intervals, withdraw a small aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot to prevent further hydrolysis before analysis. This can be achieved by diluting the aliquot in a cold aprotic solvent like acetonitrile.

-

-

Analytical Procedure:

-

Analyze the quenched aliquots using a validated reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection. HPLC is a suitable technique for separating and quantifying both the reactant (tetrachlorophthalic anhydride) and the product (this compound)[3].

-

Develop an HPLC method that provides good resolution between the peaks of tetrachlorophthalic anhydride and this compound. A typical method might involve a C18 column with a gradient elution of acetonitrile and water (with a small amount of acid, e.g., formic acid, to ensure good peak shape).

-

Create a calibration curve for both tetrachlorophthalic anhydride and this compound using the prepared standard solutions to allow for accurate quantification.

-

Data Analysis and Interpretation

Determination of Reaction Order and Rate Constants

The concentration of tetrachlorophthalic anhydride and this compound at each time point will be determined from the HPLC analysis. The reaction order with respect to tetrachlorophthalic anhydride can be determined by plotting the concentration data in different ways (e.g., ln[anhydride] vs. time for first-order kinetics, 1/[anhydride] vs. time for second-order kinetics). The hydrolysis of anhydrides in excess water typically follows pseudo-first-order kinetics.

The pseudo-first-order rate constant (k_obs) can be obtained from the slope of the linear plot of ln([Tetrachlorophthalic Anhydride]) versus time.

Influence of pH on the Reaction Rate

By determining the observed rate constants (k_obs) at various pH values, a pH-rate profile can be constructed. This profile will reveal the contributions of the uncatalyzed (water-mediated), acid-catalyzed, and base-catalyzed hydrolysis pathways. The following equation can be used to model the pH-rate profile:

k_obs = k_H[H⁺] + k_w + k_OH[OH⁻]

where:

-

k_H is the second-order rate constant for acid catalysis.

-

k_w is the first-order rate constant for the neutral hydrolysis.

-

k_OH is the second-order rate constant for base catalysis.

Determination of Activation Energy

To determine the activation energy (Ea) of the hydrolysis reaction, kinetic runs should be performed at several different temperatures while keeping other conditions (pH, ionic strength) constant. The activation energy can then be calculated from the Arrhenius plot, which is a plot of ln(k_obs) versus 1/T (where T is the absolute temperature in Kelvin). The slope of this plot is equal to -Ea/R, where R is the gas constant.

Expected Kinetic Data and Visualization

Based on the principles of physical organic chemistry and data from analogous reactions, we can anticipate the following trends in the kinetic data.

Hypothetical Kinetic Data Table

The following table presents hypothetical rate constants for the hydrolysis of tetrachlorophthalic anhydride at different pH values and temperatures.

| pH | Temperature (°C) | Observed Rate Constant (k_obs, s⁻¹) |

| 2.0 | 25 | 1.5 x 10⁻⁴ |

| 5.0 | 25 | 8.0 x 10⁻⁵ |

| 7.0 | 25 | 1.2 x 10⁻⁴ |

| 9.0 | 25 | 5.0 x 10⁻³ |

| 7.0 | 35 | 2.5 x 10⁻⁴ |

| 7.0 | 45 | 5.1 x 10⁻⁴ |

Visualizing the Hydrolysis Mechanism

The following diagram illustrates the proposed mechanism for the hydrolysis of tetrachlorophthalic anhydride.

Caption: Proposed mechanism for the hydrolysis of tetrachlorophthalic anhydride.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the systematic investigation of the hydrolysis kinetics of tetrachlorophthalic anhydride. By following the outlined experimental protocols and data analysis procedures, researchers can obtain a thorough understanding of the stability of this important chemical entity under various conditions. The expected enhanced reactivity due to the presence of the four chlorine atoms makes this a particularly interesting case study in physical organic chemistry.

Future work could involve investigating the influence of different buffer species on the hydrolysis rate to elucidate specific catalytic effects. Furthermore, studying the hydrolysis in mixed aqueous-organic solvent systems would provide valuable insights for formulation development in less polar environments. The kinetic data generated from these studies will be invaluable for the development of stable and effective products in the pharmaceutical and materials science industries.

References

-

Andrés, G. O., Granados, A. M., & de Rossi, R. H. (2001). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. The Journal of Organic Chemistry, 66(23), 7653–7657. [Link][2]

-

ResearchGate. (n.d.). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. Retrieved from [Link][4]

-

Google Patents. (n.d.). CN1059335A - The synthetic method of tetrachlorophthalic anhydride. Retrieved from [5]

-

Analytice. (n.d.). Tetrachlorophthalic anhydride - analysis. Retrieved from [Link][3]

-

SciSpace. (n.d.). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. Retrieved from [Link]

-

PubChem. (n.d.). Tetrachlorophthalic anhydride. Retrieved from [Link][1]

-

Google Patents. (n.d.). EP0632032A1 - Process for purifying tetrachlorophthalic anhydride and high-purity.... Retrieved from [6]

-

Google Patents. (n.d.). DE1934174A1 - Tetrachlorophthalic anhydride manufacture- - ing process. Retrieved from [7]

-

RSC Publishing. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. Retrieved from [Link]

-

Google Patents. (n.d.). EP0632032A1 - Process for purifying tetrachlorophthalic anhydride and high-purity.... Retrieved from [8]

-

ResearchGate. (n.d.). Observed rate constant for the hydrolysis of phthalic anhydride as a.... Retrieved from [Link][9]

-

Wikipedia. (n.d.). Phthalic anhydride. Retrieved from [Link]

-